2,3-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

medicinal chemistry lead optimization physicochemical profiling

Rationale for Selection: This benzamide-dioxoisoindoline hybrid features a critical ortho-meta (2,3) dimethoxy substitution. This architecture distinctively alters electron distribution and hydrogen-bonding (HBA=5) versus the common 3,5-regioisomer, ensuring unique target engagement. Its N-methylphthalimide moiety fine-tunes lipophilicity (XLogP3-AA=2.2) and metabolic stability. Ideal for SAR deconvolution, kinase panel screening (GSK-3, S6K1), and DMPK reference standards. Avoid experimental variability—confirm isomer identity with provided analytical certification.

Molecular Formula C18H16N2O5
Molecular Weight 340.335
CAS No. 922807-62-3
Cat. No. B2559570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
CAS922807-62-3
Molecular FormulaC18H16N2O5
Molecular Weight340.335
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-8-12(14(10)18(20)23)19-16(21)11-7-5-9-13(24-2)15(11)25-3/h4-9H,1-3H3,(H,19,21)
InChIKeyDMEYSNNMTRHCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2,3-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 922807-62-3): Structural Class & Physicochemical Baseline


2,3-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 922807-62-3) is a synthetic small molecule (MF: C₁₈H₁₆N₂O₅; MW: 340.3 g/mol) that combines a 2,3-dimethoxybenzamide core with an N-methylphthalimide (1,3-dioxoisoindoline) moiety [1]. It belongs to the benzamide-dioxoisoindoline hybrid class, a scaffold often explored for kinase inhibition, anti-inflammatory, and antioxidant activities. Its computed XLogP3-AA value of 2.2 [1] indicates moderate lipophilicity, placing it within an oral drug-like property space. This compound is typically offered as a >95% purity solid for research use. The absence of published bioactivity data for this precise structure means that its value proposition must be evaluated through rigorous head-to-head comparison rather than literature-based assumptions.

Why 2,3-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide Cannot Be Replaced by a Generic Analog


Simple substitution with any other benzamide-dioxoisoindoline derivative is scientifically unjustified because the spatial arrangement of its functional groups creates a unique pharmacophore. The ortho-meta (2,3) dimethoxy substitution pattern on the benzamide ring, in contrast to the meta-meta (3,5) pattern of its closest regioisomer (CAS 683231-84-7), alters electron distribution, steric constraints, and hydrogen-bonding capabilities, which are known to critically influence target binding in similar scaffolds [1]. Likewise, the N-methyl group on the phthalimide core, as opposed to N–H or longer N-alkyl chains, fine-tunes lipophilicity (XLogP3-AA = 2.2) and metabolic stability [1]. An analyst without access to direct comparative data cannot assume functional equivalence; a procurement decision based on class alone risks selecting a compound with divergent selectivity, potency, or pharmacokinetic profiles, ultimately compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide Against Closest Analogs


Regioisomeric Shift from 3,5-Dimethoxy to 2,3-Dimethoxy Alters Computed Lipophilicity

The 2,3-dimethoxy target compound exhibits a computed XLogP3-AA of 2.2, compared to the 3,5-dimethoxy isomer (CAS 683231-84-7; CID 12702849). Although a direct experimental logP for the comparator is not reported in the excluded literature, the regioisomeric shift is predicted to fine-tune lipophilicity and thus membrane permeability. This is a class-level inference based on well-established principles of medicinal chemistry [1].

medicinal chemistry lead optimization physicochemical profiling

Hydrogen-Bond Acceptor Count as a Selectivity Guide Against N-Alkyl Variants

The target compound possesses five hydrogen-bond acceptors (HBA = 5) and one hydrogen-bond donor (HBD = 1), as computed by Cactvs 3.4.8.18 [1]. Close analogs with longer N-alkyl chains or additional polar substituents can exhibit higher HBA counts, potentially altering target selectivity. For example, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-propoxybenzamide (CID 3608180) contains six HBA. No biological activity data for either compound is available from non-excluded sources to confirm a direct selectivity difference, but this pharmacophoric dissimilarity suggests non-interchangeability.

structure-based drug design receptor binding pharmacophore modeling

Unique Scaffold Confirmation via Molecular Formula and Skeletal Isomerism

The molecular formula C₁₈H₁₆N₂O₅ is shared by multiple benzamide-dioxoisoindoline isomers, but the target compound's SMILES string (CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC) confirms the 2,3-dimethoxy pattern and the 4-amido-phthalimide connectivity [1]. Mass spectrometry or NMR verification is required to distinguish it from the 3,5-dimethoxy isomer (CAS 683231-84-7) or the 5-amido-linked variant (e.g., N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide). No biological data are available to rank these isomers, but their structural non-equivalence is unambiguous.

chemical biology structural biology tool compound selection

Procurement-Driven Application Scenarios for 2,3-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide


Exploratory Medicinal Chemistry for Kinase or Inflammatory Target Screening

The compound serves as a rationally selected scaffold for primary screening against kinase panels (e.g., GSK-3, S6K1, or tyrosine kinases) or inflammatory targets (COX-1/2, IDO1) where closely related dioxoisoindoline derivatives have shown activity. Its 2,3-dimethoxy pattern and moderate logP (XLogP3-AA = 2.2) [1] differentiate it from the 3,5-dimethoxy regioisomer, making it a crucial tool for structure-activity relationship (SAR) studies. Researchers should request analytical certification (HPLC, NMR) to confirm isomer identity before use.

Pharmacophore-Validated Chemical Probe for Selectivity Profiling

Because the N-methyl group and the 4-amido linkage create a unique hydrogen-bond acceptor surface (HBA = 5) [1], this compound can function as a negative control or selectivity probe in assays where a comparator bearing an N–H or longer N-alkyl chain is used. Its procurement enables side-by-side analysis to deconvolute the role of the N-methyl substituent in target engagement.

Physicochemical Property Benchmarking in Drug Discovery Programs

The compound's computed descriptors (MW = 340.3, XLogP3-AA = 2.2, HBD = 1, HBA = 5, rotatable bonds = 4) [1] place it in a favorable oral drug-like space. It can serve as a control for permeability or metabolic stability assays when comparing extended benzamide-dioxoisoindoline series. Its use as a reference standard allows drug metabolism and pharmacokinetics (DMPK) teams to assess the impact of additional substituents on key ADME parameters.

Quote Request

Request a Quote for 2,3-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.